molecular formula C12H18BrNO3 B13463380 Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13463380
M. Wt: 304.18 g/mol
InChI Key: DHXWQEXHLJDMLV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a specialized chemical intermediate designed for pharmaceutical research and development. Its structure, featuring a bromoethynyl group and a hydroxyl group on the piperidine ring, makes it a versatile building block for constructing more complex molecules. This compound is of significant interest in medicinal chemistry, particularly for creating potential multi-targeting ligands for central nervous system (CNS) disorders . Researchers can utilize the reactive bromoethynyl handle for click chemistry or palladium-catalyzed cross-coupling reactions to introduce diverse aromatic or heteroaromatic systems. Simultaneously, the hydroxypiperidine moiety is a key pharmacophore found in potent histamine H3 receptor (H3R) antagonists and cholinesterase inhibitors, which are investigated for the treatment of cognitive impairments in conditions like Alzheimer's disease . By serving as a precursor to such advanced structures, this compound facilitates the development of novel therapeutic candidates that may simultaneously modulate neurotransmitter systems and inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), representing a modern multi-target-directed ligand approach to polypharmacology . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,5-6,8-9H2,1-3H3

InChI Key

DHXWQEXHLJDMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, brominating agents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethynyl group serves as a reactive site for nucleophilic displacements, enabling diverse functionalization pathways.

Key Examples :

  • Alkoxy Substitution : Treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitution with oxygen-based nucleophiles. For example, reaction with 2-chloropyrimidin-5-ol at 60°C for 24 hours yields tert-butyl 4-[(2-chloropyrimidin-5-yl)oxymethyl]piperidine-1-carboxylate .

  • Amine Coupling : Reaction with amines under basic conditions (e.g., K₂CO₃) produces secondary or tertiary amine derivatives, critical for pharmaceutical intermediates .

Reaction Conditions :

SubstrateNucleophileBase/SolventTemperatureYieldCitation
Bromoethynyl derivative2-Chloropyrimidin-5-olNaH/DMF60°C72%
Bromoethynyl derivativePiperidine derivativesK₂CO₃/THFRT65%

Cross-Coupling Reactions

The bromoethynyl group participates in transition metal-mediated couplings, expanding access to complex architectures.

Copper-Mediated Ullmann-Type Coupling :

  • Reaction with (2-methoxypyrimidin-5-yl)boronic acid in acetonitrile, catalyzed by copper(II) acetate and DMAP, forms biaryl derivatives . This method is employed to synthesize bispecific antagonists targeting retinol-binding protein 4 (RBP4) .

Key Parameters :

Catalyst SystemLigandSolventTemperatureReaction TimeYield
Cu(OAc)₂ + DMAPMeCN40°C72 hours55%

Hydroxyl Group Functionalization

The tertiary hydroxyl group undergoes protection/deprotection strategies to modulate reactivity during synthesis.

Protection :

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions protects the hydroxyl group, enhancing stability during subsequent reactions .

  • Silylation : Trimethylsilyl chloride (TMSCl) in THF with imidazole affords silyl ether derivatives, enabling selective functionalization .

Deprotection :

  • Acidic cleavage with trifluoroacetic acid (TFA) in DCM efficiently removes Boc groups .

Stability and Decomposition Pathways

The compound exhibits sensitivity to prolonged heat (>100°C) and strong bases (e.g., NaOH), leading to decomposition via β-elimination or ester hydrolysis. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below -20°C.

Comparative Reactivity with Structural Analogues

The bromoethynyl group enhances electrophilicity compared to bromoethyl or bromomethyl analogues, enabling faster substitution kinetics under milder conditions.

Compound TypeRelative Reactivity (vs. Bromoethynyl)Key Applications
Bromoethylpiperidine derivative0.3–0.5xAlkylation, pharmaceutical intermediates
Bromomethylpiperidine derivative0.1–0.3xPeptide coupling, PROTACs

Scientific Research Applications

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a molecular weight of approximately 292.21 g/mol. It features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, giving it unique chemical reactivity and biological activity.

Applications in Scientific Research

This compound is significant in pharmacological research due to its biological activity. It can act as an inhibitor of specific biological pathways, influencing cell signaling and proliferation.

Medicinal Chemistry

This compound serves as a building block for synthesizing novel pharmaceuticals that target neurological disorders.

Chemical Biology

It is used in studies to understand its binding affinity to biological targets and its interaction with receptors or enzymes involved in metabolic pathways. Isothermal calorimetry and binding assays help quantify these interactions, providing insights into its potential pharmacodynamics.

PROTAC Development

tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, a related compound, is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporating rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader and ternary complex formation, as well as optimize drug-like properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives, which vary in substituents at the 4-position. Below is a detailed comparison:

Table 1: Key Structural Features of Analogues

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) Notable Applications Reference
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate 2-Bromoethynyl Bromoalkyne, Hydroxyl ~314.2* Covalent inhibitors, click chemistry Target
Tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate 2,4-Difluorophenoxy Aryl ether 343.34 Antibacterial agents (e.g., Mycobacterium tuberculosis inhibitors)
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl Alkyl chain 269.41 Intermediate for late-stage C–H functionalization
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate 4-Nitrophenoxy Nitroaryl ether 336.34 Nucleophilic substitution reactions
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate 3,4-Difluorophenyl Fluorinated aryl, Hydroxyl 313.34 High-purity API intermediate
Tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride 1-Aminoethyl Amine, Hydroxyl 280.8 Versatile scaffold for drug discovery

*Estimated based on molecular formula C₁₃H₂₀BrNO₃.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP* Solubility Stability
Target (2-bromoethynyl) ~2.5 (estimated) Low in water (high lipophilicity) Sensitive to light/moisture (reactive C–Br bond)
2,4-Difluorophenoxy derivative ~3.1 Moderate in organic solvents Stable under inert conditions
3,4-Difluorophenyl derivative ~2.8 Low aqueous solubility High purity (NLT 97%)
Aminoethyl derivative ~1.2 High in polar solvents (due to HCl salt) Stable at −20°C

*Calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO3, with a molecular weight of approximately 304.18 g/mol. The compound features a tert-butyl group, a hydroxypiperidine ring, and a bromoethynyl substituent, which contribute to its chemical reactivity and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific biological pathways, potentially influencing cell signaling and proliferation. Its interaction with various biological targets suggests that it may modulate receptor activity or enzyme function involved in metabolic pathways. Initial findings reveal that it may have binding affinities for certain receptors, which could be quantified using techniques such as isothermal calorimetry .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro. For instance, it has been evaluated for its cytotoxicity against various cancer cell lines. A study indicated that compounds similar to this compound demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cell Line
This compoundTBDFaDu hypopharyngeal
BleomycinTBDFaDu hypopharyngeal
N-Boc-3-(bromomethyl)piperidineTBDVarious

Note: TBD = To Be Determined

Toxicity Profile

The toxicity profile of this compound indicates potential hazards; it is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use.

Antiviral Activity

Research into the antiviral properties of nitrogen-containing heterocycles, including derivatives similar to this compound, has shown promising results against viral infections. For example, compounds exhibiting similar structural features have been reported to inhibit viral entry into host cells, thus demonstrating potential as antiviral agents .

Cancer Therapy

A recent study explored the anticancer activity of piperidine derivatives, revealing that specific substitutions can enhance their efficacy against cancer cells. The unique structure of this compound may play a critical role in modulating interactions with target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate, and how can purity be ensured?

  • Synthesis : Begin with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. Introduce the bromoethynyl group via a Sonogashira coupling or alkyne bromination, ensuring anhydrous conditions and catalytic palladium/copper systems. Protect the hydroxyl group during bromoethynylation to prevent side reactions.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final purity (>95%) can be confirmed via HPLC or LC-MS. Crystallization in dichloromethane/hexane mixtures may improve yield and purity .

Q. How is the structure of this compound validated in academic research?

  • Spectroscopic Analysis : Employ 1^1H/13^13C NMR to confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, ethynyl protons at δ ~2.5-3.0 ppm). IR spectroscopy verifies hydroxyl (~3200-3500 cm1^{-1}) and carbonyl (~1700 cm1^{-1}) stretches.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in aprotic solvents. Refine using SHELXL (via Olex2 or similar software) to resolve bond angles and stereochemistry .

Q. What safety precautions are critical when handling this compound?

  • Hazards : The bromoethynyl group may pose reactivity risks (e.g., explosive decomposition under heat). The hydroxyl group increases hygroscopicity.
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Store at 2–8°C under inert gas (Ar/N2_2). Refer to SDS guidelines for emergency measures (e.g., skin/eye冲洗 protocols) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromoethynyl group in cross-coupling reactions?

  • DFT Studies : Optimize the molecule’s geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Compare activation energies for Suzuki vs. Sonogashira couplings to guide reaction design.
  • Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to predict crystal packing and stability, which influences solubility and reactivity .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Case Example : If experimental NMR shows unexpected splitting, compare computed chemical shifts (via ACD/Labs or ChemDraw) with experimental data. Reassess solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerism. Validate via 2D NMR (COSY, HSQC) to assign proton correlations .

Q. How does the steric environment of the tert-butyl group influence regioselectivity in derivatization?

  • Steric Maps : Generate steric maps (e.g., using PyMol) to visualize hindered regions. In alkylation reactions, the tert-butyl group directs electrophiles to the less hindered piperidine nitrogen.
  • Experimental Testing : Perform competitive reactions with bulkier vs. smaller substituents to quantify steric effects. Monitor via TLC/GC-MS for kinetic vs. thermodynamic product ratios .

Q. What are the stability limits of this compound under catalytic hydrogenation conditions?

  • Stress Testing : Expose the compound to H2_2 (1–3 atm) with Pd/C or Raney Ni at 25–50°C. Monitor degradation via LC-MS; look for deprotection of the tert-butyl group or reduction of the ethynyl bond. Adjust catalyst loading (<5 mol%) and temperature to minimize side reactions .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

  • Case Study : The hydroxyl group enables phosphorylation for kinase inhibitors, while the bromoethynyl group allows click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores. In antiviral research, it has been used to synthesize nucleoside analogs via Suzuki-Miyaura couplings .

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